1-METHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE
Overview
Description
1-METHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a chemical compound known for its applications in scientific research. It is recognized by its registry numbers ZINC000065365374 and ZINC000065365376 . This compound is available from various suppliers, including ChemBridge Corporation, ChemDiv, Inc., and Vitas M Chemical Limited .
Preparation Methods
The preparation of 1-METHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves synthetic routes that typically include the use of organoboron reagents in Suzuki–Miyaura coupling reactions . This method is favored due to its mild reaction conditions and functional group tolerance . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-METHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-METHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its application. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-METHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as those used in Suzuki–Miyaura coupling reactions . These compounds share similar synthetic routes and reaction conditions but may differ in their specific applications and properties. Some similar compounds include:
Organoboron reagents: Used in various coupling reactions.
Phenylpiperidine derivatives: Studied for their biological activities.
This compound’s uniqueness lies in its specific structure and the resulting properties that make it suitable for a wide range of scientific research applications.
Properties
IUPAC Name |
1-methylsulfonyl-N-(3-propan-2-yloxyphenyl)piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12(2)22-15-8-4-7-14(10-15)17-16(19)13-6-5-9-18(11-13)23(3,20)21/h4,7-8,10,12-13H,5-6,9,11H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJHWQUDXYKRQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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